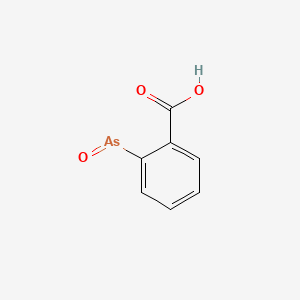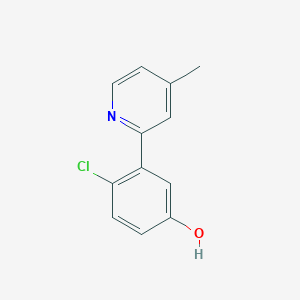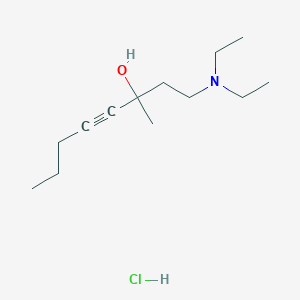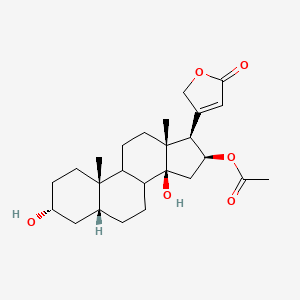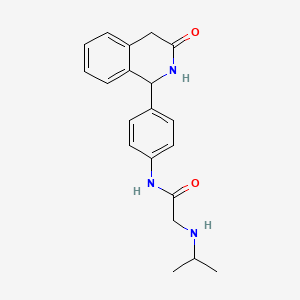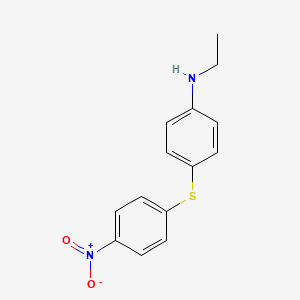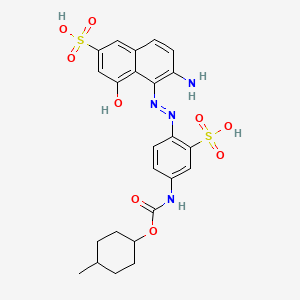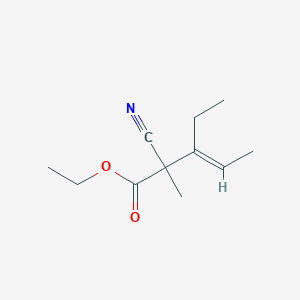![molecular formula C17H14BrNO B13758769 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL CAS No. 561052-54-8](/img/structure/B13758769.png)
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is a complex organic compound with significant potential in various scientific fields. This compound features a naphthalene ring substituted with an amino group and a bromine atom on a phenyl ring, making it a unique structure with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL typically involves multi-step organic reactionsThe naphthalene ring is then attached via a Friedel-Crafts alkylation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-OL
- 1-[Amino-(3-chloro-phenyl)-methyl]-naphthalen-2-OL
- 1-[Amino-(3-bromo-phenyl)-methyl]-anthracen-2-OL
Uniqueness: 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom on the phenyl ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
561052-54-8 |
|---|---|
Molekularformel |
C17H14BrNO |
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
1-[amino-(3-bromophenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14BrNO/c18-13-6-3-5-12(10-13)17(19)16-14-7-2-1-4-11(14)8-9-15(16)20/h1-10,17,20H,19H2 |
InChI-Schlüssel |
ACGBRGNJXYICEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)Br)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




